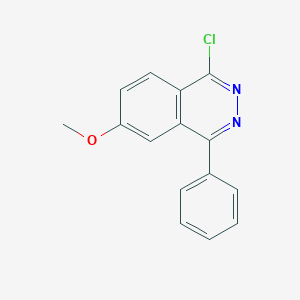

1-Chloro-6-methoxy-4-phenyl-phthalazine

CAS No.:

Cat. No.: VC13969034

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11ClN2O |

|---|---|

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 1-chloro-6-methoxy-4-phenylphthalazine |

| Standard InChI | InChI=1S/C15H11ClN2O/c1-19-11-7-8-12-13(9-11)14(17-18-15(12)16)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | ZVJWZHUEDGUWRO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=NN=C2C3=CC=CC=C3)Cl |

Introduction

Structural Characteristics and Molecular Profile

The molecular structure of 1-chloro-6-methoxy-4-phenyl-phthalazine (C₁₅H₁₁ClN₂O) features a planar phthalazine ring system with three distinct substituents:

-

Chlorine at position 1, which enhances electrophilicity and influences reactivity in nucleophilic substitution reactions.

-

Methoxy group (-OCH₃) at position 6, contributing to electronic effects such as resonance donation and steric hindrance.

-

Phenyl group at position 4, introducing hydrophobic character and potential π-π stacking interactions in biological systems.

Comparative analysis with the structurally similar 1-chloro-4-(4-methoxyphenyl)phthalazine (CAS#128615-83-8) reveals key differences in substituent positioning, which may alter physicochemical and biological behaviors . Theoretical calculations predict a molecular weight of 270.71 g/mol and a logP value indicative of moderate lipophilicity, though experimental validation is required.

Synthesis Methodologies

Friedel-Crafts Acylation and Cyclocondensation

A common route to substituted phthalazines involves Friedel-Crafts acylation of phthalic anhydride with aromatic ethers, followed by cyclocondensation with hydrazine hydrate. For example, Behalo et al. synthesized 1-chloro-4-(4-phenoxyphenyl)phthalazine via:

-

Acylation: Phthalic anhydride and diphenyl ether react in tetrachloroethane with AlCl₃ catalysis to form 2-(4-phenoxybenzoyl)benzoic acid .

-

Cyclocondensation: Treatment with hydrazine hydrate in ethanol yields 4-(4-phenoxyphenyl)phthalazin-1(2H)-one .

-

Chlorination: Phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) converts the phthalazinone to the chlorinated derivative .

Adapting this method, introducing methoxy and phenyl groups would require tailored starting materials, such as methoxy-substituted benzoyl chlorides or aryl boronic acids for Suzuki couplings .

Nucleophilic Substitution Reactions

Search result demonstrates the synthesis of 6-chloro-3-substituted phthalazinones via nucleophilic substitution. For instance, 4-hydrazinophthalazin-1-chloro phthalazine reacts with 4-fluorobenzoyl chloride in 1,4-dioxane and triethylamine, followed by reflux in DMF to yield triazolo-phthalazinones . A analogous approach could introduce methoxy and phenyl groups at positions 6 and 4, respectively, using methoxybenzoyl chloride and phenylating agents.

Table 1: Comparative Synthesis Conditions for Phthalazine Derivatives

Physicochemical Properties

While experimental data for 1-chloro-6-methoxy-4-phenyl-phthalazine are unavailable, inferences can be made from analogous compounds:

-

Melting Point: Chlorinated phthalazinones exhibit melting points between 130°C and 192°C, depending on substituent polarity .

-

Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and insoluble in water due to the phenyl group .

-

Spectroscopic Data:

Research Perspectives and Challenges

-

Synthetic Optimization: Developing regioselective methods to introduce substituents at positions 1, 4, and 6 remains a challenge. Microwave-assisted synthesis or flow chemistry could improve yields .

-

Biological Screening: Priority should be given to testing against cancer cell lines (e.g., HCT-116, MCF-7) and microbial pathogens.

-

Computational Studies: DFT calculations and molecular docking could predict binding affinities for targets like topoisomerase II or EGFR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume